magainin 2 peptide, Xenopus

Übersicht

Beschreibung

Magainin 2 is a well-studied cationic antimicrobial peptide found in the skin of the African clawed frog, Xenopus laevis . It is active against a broad range of microorganisms and exhibits cytolytic effects on certain tumor cell lines .

Synthesis Analysis

Magainin 2 is a natural antimicrobial peptide (AMP) isolated from the skin of Xenopus laevis. In addition to the natural form, there are also synthesized derivatives of Magainin 2. These synthesized AMPs have been evaluated for their antimicrobial and haemolytic effects on gram-positive and gram-negative bacteria .

Chemical Reactions Analysis

Magainin 2 interacts with several proteins belonging to E. coli macromolecular membrane complexes . Among these, BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane, has been identified as a Magainin 2 interactor .

Physical And Chemical Properties Analysis

Magainin 2 assumes an amphiphilic helix when bound to acidic phospholipids, forming a pore composed of a dynamic, peptide-lipid supramolecular complex .

Wissenschaftliche Forschungsanwendungen

-

Antibacterial Activity Against Drug-Resistant Acinetobacter baumannii

- Application Summary : Magainin 2 has been found to have excellent antibacterial activity against A. baumannii strains, even those that are drug-resistant .

- Methods of Application : The study involved exposing various A. baumannii strains to magainin 2 and observing the effects .

- Results : The peptide showed high stability at physiological salt concentrations and was not cytotoxic towards HaCaT cells. It also showed no hemolytic activity. Biofilm inhibition and elimination were significantly induced in all A. baumannii strains exposed to magainin 2 .

-

Antimicrobial Effects on Mycoplasma pneumoniae

- Application Summary : Magainin 2 and its derivatives have been found to have antimicrobial effects on M. pneumoniae, a bacterium that also exhibits antimicrobial resistance (AMR) .

- Methods of Application : The study evaluated the effect of magainin 2 and its derivatives on four strains of M. pneumoniae using colorimetric, biofilm, and killing assays .

- Results : Three synthesized AMPs, namely 17base-Ac 6 c, 17base-Hybrid, and Block, had anti-M. pneumoniae effect at 8–30 μM .

-

- Application Summary : Magainin 2 and PGLa, both antimicrobial peptides isolated from the skin of the African frog, Xenopus laevis, show a functional synergism in bacteria, tumor cells, and artificial lipid membranes .

- Methods of Application : The study involved the application of these peptides to various cells and observing their effects .

- Results : The peptides were found to permeabilize bacterial membranes, showing a synergistic effect .

-

Delivery of Nucleic Acids into Cells

- Application Summary : A peptide derived from magainin 2, known as st7-5_R, has been found to form compact and stable complexes with pDNA and can efficiently transfer pDNA, mRNA, and siRNA into cells .

- Methods of Application : The study involved the use of st7-5_R to deliver different types of nucleic acids into cells .

- Results : st7-5_R was able to deliver three different types of nucleic acids into cells efficiently .

-

Antimicrobial Activity Against Protozoa

- Application Summary : Magainin 2 has been found to display antibiotic activity against numerous gram-negative and gram-positive bacteria, and it is also active against protozoa .

- Methods of Application : The study involved exposing various protozoa to magainin 2 and observing the effects .

- Results : The peptide showed significant antimicrobial activity against the tested protozoa .

-

Intracellular Delivery of Nucleic Acids

- Application Summary : Cell-penetrating stapled peptides based on the amphipathic antimicrobial peptide magainin 2 have been developed for intracellular delivery of nucleic acids such as pDNA, mRNA, and siRNA .

- Methods of Application : The study involved the use of these peptides to deliver different types of nucleic acids into cells .

- Results : The peptides were able to efficiently transfer pDNA, mRNA, and siRNA into cells .

-

- Application Summary : Magainin 2 has been found to display antifungal activity against a variety of fungal strains .

- Methods of Application : The study involved exposing various fungal strains to magainin 2 and observing the effects .

- Results : The peptide showed significant antifungal activity against the tested fungal strains .

-

- Application Summary : Magainin 2 has been found to have anticancer activity. It can induce apoptosis in cancer cells .

- Methods of Application : The study involved treating cancer cells with magainin 2 and observing the effects .

- Results : The peptide was found to induce apoptosis in the treated cancer cells .

Eigenschaften

IUPAC Name |

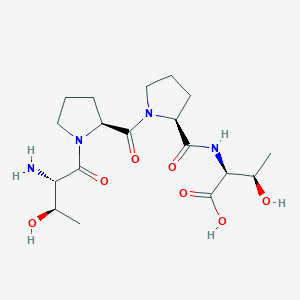

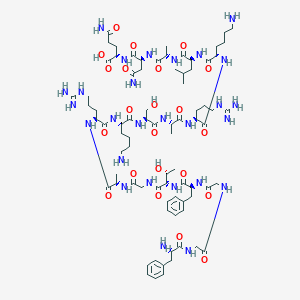

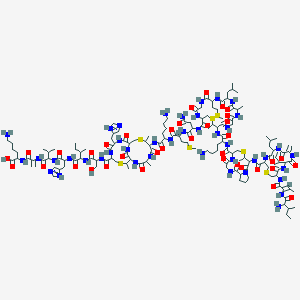

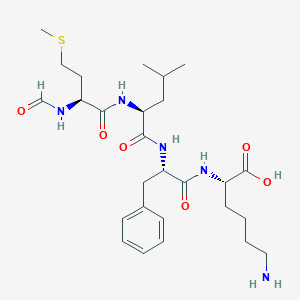

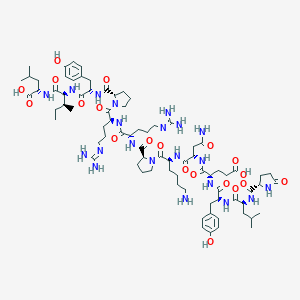

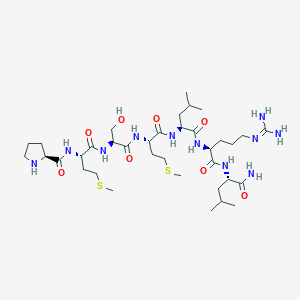

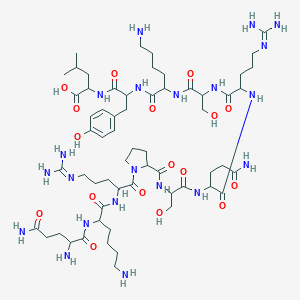

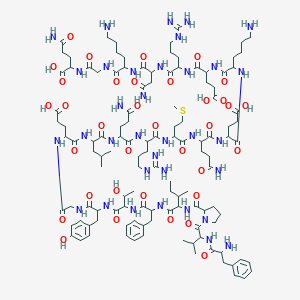

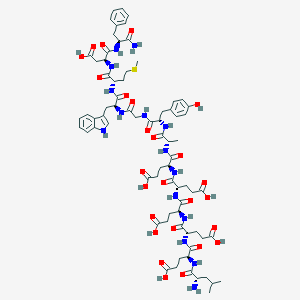

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIUUAHJVPPFEV-ABXDCCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H180N30O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148547 | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

magainin 2 peptide, Xenopus | |

CAS RN |

108433-95-0 | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magainin 2 peptide, Xenopus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.